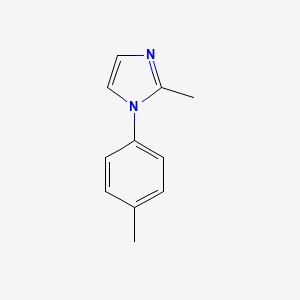![molecular formula C18H20O4 B14140714 Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate CAS No. 4550-95-2](/img/structure/B14140714.png)
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate is an organic compound with a complex structure that includes both phenyl and carbonate groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate typically involves the reaction of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to modifications that affect their activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate can be compared with similar compounds such as:
Bisphenol A: Both compounds have phenyl groups, but Bisphenol A lacks the carbonate group.
Ethyl 4-hydroxybenzoate: This compound has a similar ethyl ester group but lacks the complex phenyl structure. The uniqueness of this compound lies in its combination of phenyl and carbonate groups, which allows it to participate in a wider range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
4550-95-2 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
ethyl [4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] carbonate |
InChI |
InChI=1S/C18H20O4/c1-4-21-17(20)22-16-11-7-14(8-12-16)18(2,3)13-5-9-15(19)10-6-13/h5-12,19H,4H2,1-3H3 |
InChI-Schlüssel |
YAMLKGJRQIXSSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
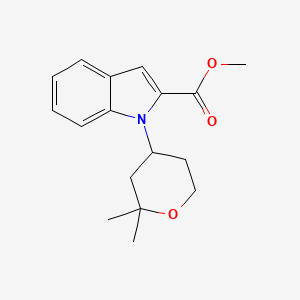
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)

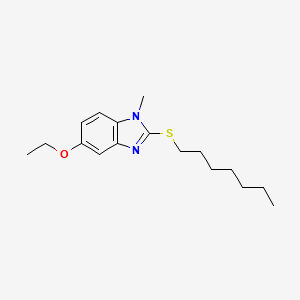

![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
![3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
![4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14140689.png)
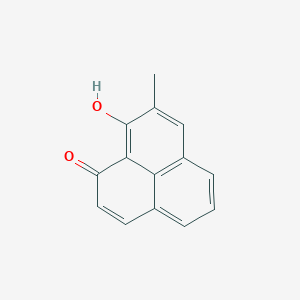
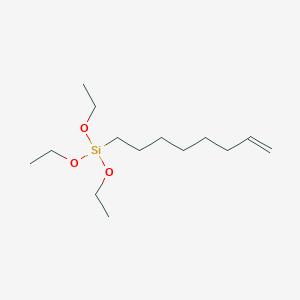
![1-(2,4-dinitrophenyl)-2-[10-(4-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14140722.png)
